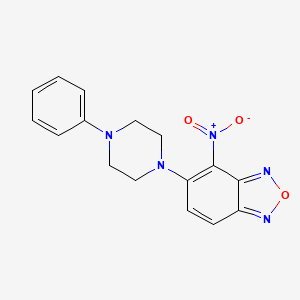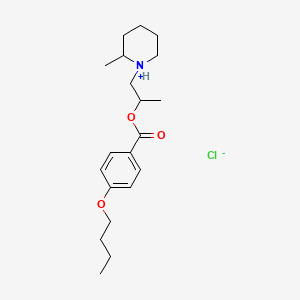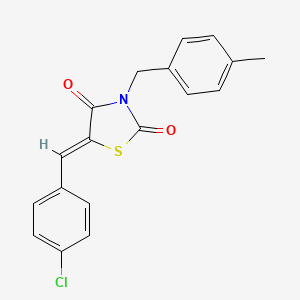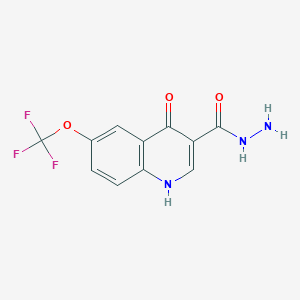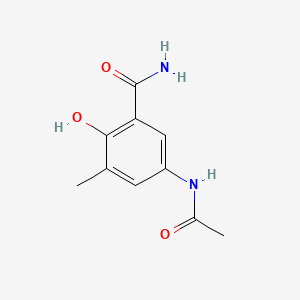
Acetanilide, 3'-carbamoyl-4'-hydroxy-5'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl-: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.24 g/mol . This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The presence of additional functional groups such as carbamoyl, hydroxy, and methyl groups makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- typically involves the reaction of acetanilide with appropriate reagents to introduce the carbamoyl, hydroxy, and methyl groups. One common method involves the acylation of aniline with acetic anhydride to form acetanilide, followed by further functionalization . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamoyl group may produce amines.
Scientific Research Applications
Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its analgesic properties may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation .
Comparison with Similar Compounds
Acetanilide: A parent compound known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug that is structurally similar to acetanilide.
Phenacetin: Another analgesic and antipyretic compound related to acetanilide.
Uniqueness: Acetanilide, 3’-carbamoyl-4’-hydroxy-5’-methyl- is unique due to the presence of additional functional groups that may enhance its biological activity and chemical reactivity. These functional groups can provide opportunities for further chemical modifications and the development of new derivatives with improved properties.
Properties
CAS No. |
91880-41-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-acetamido-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-5-3-7(12-6(2)13)4-8(9(5)14)10(11)15/h3-4,14H,1-2H3,(H2,11,15)(H,12,13) |
InChI Key |
APLIEPYNXJWBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

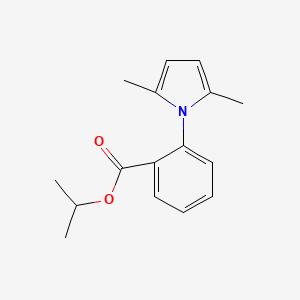
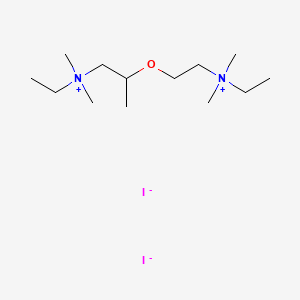
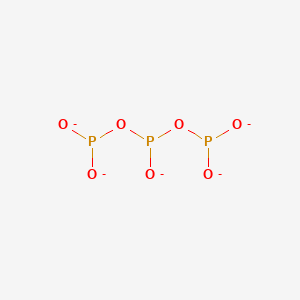
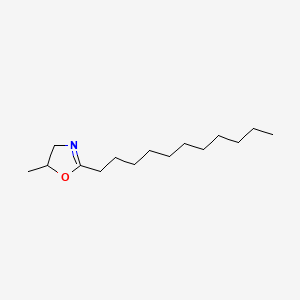
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
